benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKGBUSMSOYIOQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the reaction of benzyl carbamate with 4-chlorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl carbamates.
Scientific Research Applications
Benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is an organic compound with a benzyl group and a carbamate functional group attached to an ethenyl moiety with a para-chloro substitution on the phenyl ring. It has a molecular weight of 303.76 g/mol. Research indicates that this compound exhibits biological activities, notably as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are important in neurotransmitter regulation.
Pharmaceutical Research
- Enzyme Inhibition this compound acts as an enzyme inhibitor, making it valuable in pharmaceutical research. It is a selective inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes crucial in the regulation of neurotransmitters. Inhibiting these enzymes can have therapeutic implications for conditions like Alzheimer's disease.
- Structural Analogs and Biological Activities Indole derivatives, which are structurally similar to this compound, exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Various indole scaffolds are synthesized to screen for different pharmacological activities, indicating the potential of this compound in developing new therapeutic options.
- Interaction Studies Interaction studies focus on the compound's binding affinity and selectivity towards acetylcholinesterase and butyrylcholinesterase. In vitro assays have shown that this compound can effectively inhibit these enzymes, with the degree of potency varying based on structural modifications. These studies are essential for understanding the compound's mechanism of action and potential therapeutic benefits.
Organic Chemistry
- Unique Structure this compound is characterized by its unique structure, featuring a benzyl group and a carbamate functional group attached to an ethenyl moiety with a para-chloro substitution on the phenyl ring. This structure allows for various reactions essential for modifying the compound for specific applications in drug development and organic synthesis.
- Synthesis The synthesis of this compound typically involves several steps, though specific synthetic pathways may vary based on desired yields and purity levels.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl Carbamate | Simple benzyl group with a carbamate | General enzyme inhibition |
| 4-Chlorobenzyl Carbamate | Similar structure with chlorobenzene substitution | Enzyme inhibition |
| Benzyl 3-Chloroacrylate | Contains an acrylate moiety | Potential anti-cancer activity |
| Benzyl N-(4-fluorophenyl)carbamate | Fluorine instead of chlorine | Varying enzyme inhibition profiles |
Mechanism of Action
The mechanism of action of benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Tert-Butyl (E)-(5-Chloro-2-(2-Ethoxyvinyl)Benzyl)Carbamate
- Molecular Formula: C₁₇H₂₄ClNO₅
- Molecular Weight : 322.1654 g/mol .
- Key Features :
- tert-Butyl group replaces the 4-chlorobenzyl moiety, increasing steric bulk and hydrophobicity.
- Ethoxyvinyl substituent instead of styryl, introducing an electron-donating ethoxy group.
- Synthesis : Prepared via microwave-assisted reaction in dioxane/water with K₂CO₃ .
- Comparison: The tert-butyl group may improve metabolic stability but reduce solubility compared to the aromatic 4-chlorobenzyl group.
4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)Benzylidene]-1,3-Thiazol-2-Amine
- Molecular Formula : C₁₈H₁₆ClN₃S
- Molecular Weight : 341.86 g/mol .
- Key Features: Thiazole ring introduces sulfur and nitrogen heteroatoms, enabling hydrogen bonding and metal coordination. Dimethylamino benzylidene group provides a strong electron-donating substituent.
- Biological Activity : Acts as a cyclin-dependent kinase inhibitor .
- Comparison: The thiazole core differentiates it from carbamates, offering distinct electronic and steric profiles. The dimethylamino group enhances solubility in polar solvents, contrasting with the lipophilic 4-chlorophenyl groups in the target compound.
Comparative Data Table
Research Findings and Key Differences
Structural and Electronic Properties
- Lipophilicity : The target compound’s dual 4-chlorophenyl groups likely result in higher logP values than the tert-butyl or thiazole derivatives, impacting membrane permeability.
- Reactivity : The styryl group in the target compound may undergo electrophilic additions, whereas the thiazole derivative’s heterocycle enables nucleophilic substitutions.
Biological Activity
Benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of key enzymes involved in neurotransmitter regulation. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO and a molecular weight of 303.76 g/mol. Its structure features a benzyl group linked to a carbamate moiety, with a para-chloro substitution on the phenyl ring, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including:
- Formation of the Carbamate: Reaction of benzylamine with chloroformate.
- Ethenyl Group Introduction: Utilizing appropriate reagents to achieve the desired ethenyl configuration.
This multi-step synthesis allows for modifications that can enhance biological activity or selectivity towards specific targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, and their inhibition can have therapeutic implications for conditions such as Alzheimer's disease.
Inhibition Potency:
- IC values for AChE and BChE have been reported, indicating the concentration required to inhibit 50% of enzyme activity.
- For instance, related compounds have shown IC values ranging from 30 μM to over 100 μM, depending on structural variations .
| Compound | AChE IC (μM) | BChE IC (μM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Rivastigmine | 0.5 | 0.6 | 1.2 |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 46.35 | TBD | TBD |
Note: "TBD" indicates values that need further investigation or are currently unavailable.
The mechanism by which this compound inhibits AChE and BChE involves binding to the active sites of these enzymes. The para-chloro substitution enhances binding affinity through hydrophobic interactions, making it a potent inhibitor compared to other carbamate derivatives .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- In Vitro Studies: A series of carbamates were tested for their ability to inhibit cholinesterases. Compounds with structural similarities to this compound showed varying degrees of potency, with some achieving significant inhibition at low concentrations .
- Cytotoxicity Assessments: Cytotoxicity tests on human cell lines demonstrated that many carbamates exhibited low toxicity levels, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. How can solvent effects on reaction yield be systematically optimized?
- Methodological Answer : Design a Design of Experiments (DoE) matrix varying solvent polarity (e.g., DMF, THF, toluene), temperature (25–80°C), and catalyst loading (0.1–5 mol%). Analyze via response surface methodology (JMP software). Identify optimal conditions using Pareto charts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
